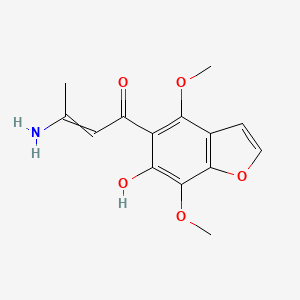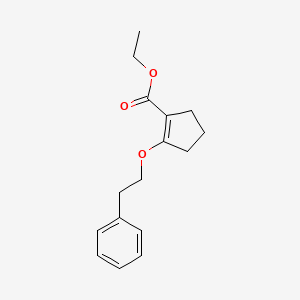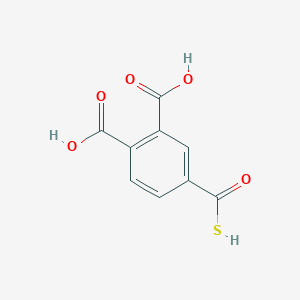
4,4-Dipentyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dipentyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with two pentyl groups attached at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dipentyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable diol or halohydrin under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dipentyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxetanes or ring-opened products.
Applications De Recherche Scientifique
4,4-Dipentyloxetan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Dipentyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring’s strain makes it reactive towards nucleophiles, facilitating ring-opening reactions that can lead to the formation of various bioactive intermediates. These intermediates can interact with biological macromolecules, influencing pathways related to cellular function and metabolism .
Comparaison Avec Des Composés Similaires
Oxetane: The parent compound with a four-membered ring.
4,4-Dimethyloxetan-2-one: A similar compound with methyl groups instead of pentyl groups.
4,4-Diethyloxetan-2-one: A compound with ethyl groups at the 4-position.
Uniqueness: 4,4-Dipentyloxetan-2-one is unique due to its larger alkyl substituents, which can influence its physicochemical properties and reactivity. This makes it a valuable compound for specific applications where bulkier substituents are advantageous .
Propriétés
Numéro CAS |
61257-13-4 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
4,4-dipentyloxetan-2-one |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-13(10-8-6-4-2)11-12(14)15-13/h3-11H2,1-2H3 |
Clé InChI |
LKWUKYAMTGXJNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CC(=O)O1)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
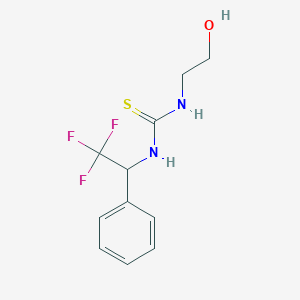
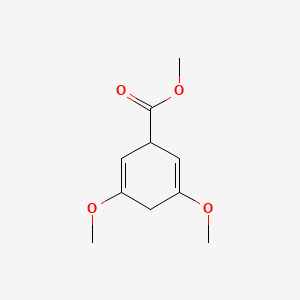
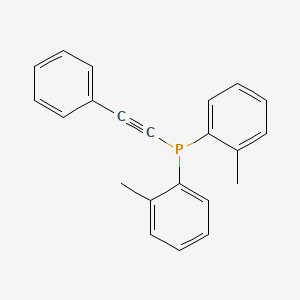
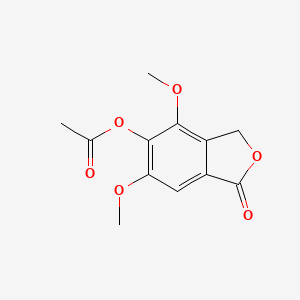
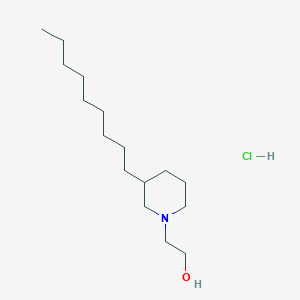
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
